5-(3-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(3-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a unique structure that includes a triazole ring, a chlorophenyl group, and a nitrobenzylidene moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the triazole ring.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The triazole ring can participate in reduction reactions, potentially altering its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions on the chlorophenyl group could introduce various functional groups .
Scientific Research Applications
5-(3-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The triazole ring and nitrobenzylidene moiety may play crucial roles in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol shares similarities with other triazole derivatives, such as 1,2,4-triazole-3-thiol and its various substituted analogs.
- Compounds like this compound are unique due to the presence of both the chlorophenyl and nitrobenzylidene groups, which may confer distinct chemical and biological properties .
Uniqueness
Its structure provides opportunities for further modification and exploration in various fields of research .
Properties
CAS No. |
478254-69-2 |
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Molecular Formula |
C15H10ClN5O2S |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10ClN5O2S/c16-12-6-3-5-10(8-12)14-18-19-15(24)20(14)17-9-11-4-1-2-7-13(11)21(22)23/h1-9H,(H,19,24)/b17-9+ |
InChI Key |
HHLULPCTQXNVNU-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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